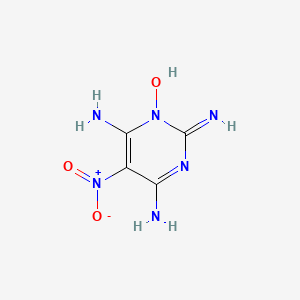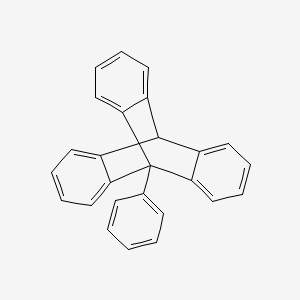
Iridium;thorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium;thorium is a compound that combines the unique properties of iridium and thorium Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties Thorium, on the other hand, is a radioactive actinide metal known for its potential use in nuclear reactors due to its ability to undergo nuclear fission
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iridium;thorium compounds typically involves the reaction of iridium and thorium precursors under controlled conditions. One common method is the co-precipitation technique, where iridium and thorium salts are dissolved in a suitable solvent and then precipitated together using a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds may involve high-temperature processes such as solid-state reactions or metallurgical techniques. For example, iridium and thorium metals can be melted together in a high-temperature furnace to form an alloy, which is then processed further to obtain the desired compound. These methods require precise control of temperature, pressure, and atmosphere to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Iridium;thorium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states and coordination environments of the iridium and thorium atoms in the compound.
Common Reagents and Conditions:
Oxidation Reactions: this compound compounds can be oxidized using oxidizing agents such as oxygen, hydrogen peroxide, or nitric acid. These reactions typically occur under elevated temperatures and controlled atmospheres.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride. These reactions often require specific solvents and reaction conditions to proceed efficiently.
Substitution Reactions: Substitution reactions involve the replacement of one ligand or atom in the compound with another. Common reagents for these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or oxyanions of iridium and thorium, while reduction reactions may produce lower oxidation state compounds or elemental iridium and thorium.
Aplicaciones Científicas De Investigación
Iridium;thorium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization processes. Their catalytic activity is attributed to the presence of iridium, which is known for its excellent catalytic properties.
Biology: In biological research, this compound compounds are studied for their potential use in imaging and diagnostic applications. The high atomic number of iridium makes it suitable for use in X-ray imaging and other radiographic techniques.
Medicine: this compound compounds are being investigated for their potential use in cancer treatment. Iridium-based compounds have shown promise as anticancer agents due to their ability to induce cell death in cancer cells. The addition of thorium may enhance the therapeutic efficacy of these compounds.
Industry: In industrial applications, this compound compounds are used in the production of high-performance materials, such as superalloys and refractory materials. These materials are used in aerospace, automotive, and other high-tech industries due to their excellent mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of iridium;thorium compounds depends on their specific application:
Catalysis: In catalytic applications, this compound compounds facilitate chemical reactions by providing active sites for reactant molecules to interact. The iridium atoms in the compound act as the primary catalytic centers, while the thorium atoms may influence the electronic and structural properties of the catalyst.
Medical Applications: In cancer treatment, this compound compounds exert their effects by inducing oxidative stress and DNA damage in cancer cells. The iridium atoms generate reactive oxygen species (ROS) that cause cellular damage, while the thorium atoms may enhance the uptake and retention of the compound in cancer cells.
Imaging: In imaging applications, this compound compounds enhance the contrast of radiographic images due to the high atomic number of iridium. The thorium atoms may contribute to the stability and solubility of the compound in biological systems.
Comparación Con Compuestos Similares
Iridium Compounds: Iridium forms various compounds, including iridium oxides, iridium chlorides, and iridium complexes. These compounds are known for their catalytic activity and are widely used in chemical and industrial applications.
Thorium Compounds: Thorium forms compounds such as thorium dioxide, thorium nitrate, and thorium fluoride. These compounds are primarily used in nuclear applications due to their ability to undergo nuclear fission.
Uniqueness of Iridium;thorium Compounds: this compound compounds are unique due to the combination of properties from both iridium and thorium. The presence of iridium imparts excellent catalytic activity and high atomic number, while thorium contributes to the compound’s potential use in nuclear and medical applications. This combination of properties makes this compound compounds versatile and valuable in various scientific and industrial fields.
Propiedades
Número CAS |
12030-60-3 |
|---|---|
Fórmula molecular |
IrTh |
Peso molecular |
424.25 g/mol |
Nombre IUPAC |
iridium;thorium |
InChI |
InChI=1S/Ir.Th |
Clave InChI |
ITSOJLMPDIVXQY-UHFFFAOYSA-N |
SMILES canónico |
[Ir].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



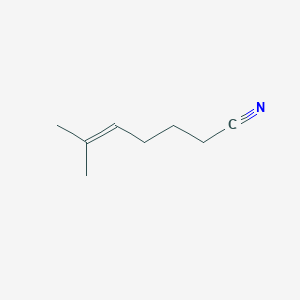
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
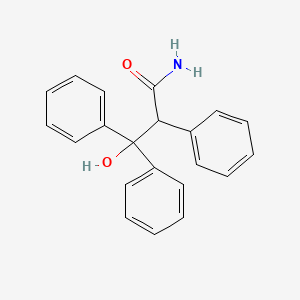
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
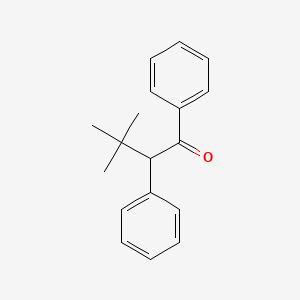

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
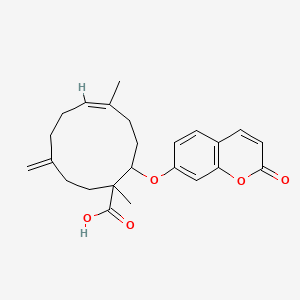
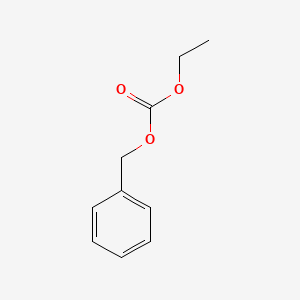
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
